3-fluoro-N-(2-iodophenyl)benzamide
Description
3-Fluoro-N-(2-iodophenyl)benzamide is a halogen-substituted benzamide derivative with a fluorine atom at the 3-position of the benzoyl group and an iodine atom at the 2-position of the aniline moiety. This compound belongs to a class of aromatic amides that have garnered interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by halogen substituents. The iodine atom, in particular, enhances molecular polarizability and facilitates halogen bonding, which can influence crystal packing and intermolecular interactions . Fluorine, known for its electronegativity and ability to modulate pharmacokinetic properties, enhances metabolic stability and bioavailability .
Properties
Molecular Formula |
C13H9FINO |
|---|---|
Molecular Weight |
341.12 g/mol |
IUPAC Name |
3-fluoro-N-(2-iodophenyl)benzamide |
InChI |
InChI=1S/C13H9FINO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17) |
InChI Key |
FNVISJXGICVCHU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)I |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-fluoro-N-(2-iodophenyl)benzamide, highlighting differences in substituents, physicochemical properties, and applications:
Key Comparative Insights:
Halogen Effects :
- Iodine vs. Bromine/Chlorine : The iodine atom in this compound provides stronger halogen bonding compared to bromine or chlorine, which is critical in crystal engineering and protein-ligand interactions .
- Fluorine’s Role : Fluorine at the 3-position enhances metabolic stability across all analogs. However, additional fluorine atoms (e.g., 3-F/3-F in ) increase dipole moments, leading to polymorphism.
Substituent-Driven Solubility :
- Trifluoromethyl groups (e.g., in ) reduce aqueous solubility but improve membrane permeability, making such analogs favorable in hydrophobic drug targets.
- Polar groups like pyrrolidone () or hydroxypropyl () enhance solubility but may limit blood-brain barrier penetration.
Crystal Packing and Polymorphism :
- Compounds with multiple halogens (e.g., 3-F/2-I or 3-F/3-F) exhibit complex packing modes. For instance, 3-fluoro-N-(3-fluorophenyl)benzamide forms two polymorphs (C2/c and P2₁) due to subtle variations in N–H∙∙∙O and C–H∙∙∙F interactions .
Biological Relevance :
- While this compound lacks direct biological data in the evidence, analogs like 3-fluoro-N-(4-pyrrolidinylphenyl)benzamide () show promise in targeting neurological disorders due to improved pharmacokinetics.
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